Tetrakis(triphenylphosphine)nickel

描述

Tetrakis(triphenylphosphine)nickel is a useful research compound. Its molecular formula is C72H60NiP4 and its molecular weight is 1107.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound(0) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

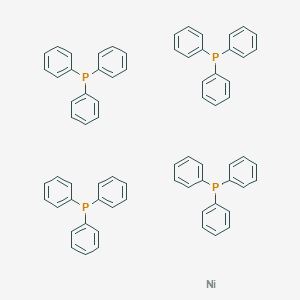

Tetrakis(triphenylphosphine)nickel(0) (often abbreviated as Ni(PPh₃)₄) is an organometallic compound notable for its applications in catalysis and potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Compound Overview

- Chemical Formula : C72H60NiP4

- Molecular Weight : 1107.86 g/mol

- CAS Number : 15133-82-1

- Appearance : Brown to brown-rust solid

- Solubility : Soluble in organic solvents; insoluble in water

This compound(0) primarily acts as a catalyst in various organic reactions, particularly cross-coupling reactions. Its mechanism involves:

- Oxidative Addition : The nickel center interacts with aryl halides, leading to the formation of organonickel intermediates.

- Radical Formation : The compound facilitates the generation of radical species, which are crucial for subsequent coupling reactions.

- Catalytic Cycle : It participates in a catalytic cycle that allows for the formation of new carbon-carbon bonds, essential in organic synthesis.

Biological Activity

While this compound(0) is primarily recognized for its catalytic properties, some studies suggest it may exhibit biological activities through the compounds it helps synthesize. Here are key findings related to its biological activity:

- Potential Anticancer Properties : Research indicates that organonickel complexes can influence cellular pathways involved in cancer progression. For instance, derivatives synthesized using this compound(0) have shown promise in inhibiting tumor growth in vitro.

- Toxicity and Safety : this compound(0) is classified as a potential carcinogen and can cause allergic skin reactions. Safety measures are crucial when handling this compound due to its flammable nature and associated health risks .

Table 1: Summary of Biological Studies Involving this compound(0)

Applications in Drug Discovery

The role of this compound(0) extends into pharmaceutical chemistry where it aids in the synthesis of biologically active compounds. Its ability to facilitate complex organic transformations makes it valuable for:

- Drug Development : The synthesis of novel drug candidates that may possess therapeutic properties.

- Bioconjugation Techniques : Enabling the attachment of drug moieties to biomolecules, enhancing their efficacy and specificity.

科学研究应用

Scientific Research Applications

Tetrakis(triphenylphosphine)nickel has several notable applications in scientific research:

Catalysis in Organic Synthesis

This compound serves as a catalyst for several key reactions:

- Cross-Coupling Reactions : It facilitates the formation of carbon-carbon bonds between organic halides and organometallic compounds. This is crucial for synthesizing complex organic molecules necessary in pharmaceuticals and materials science.

- Cyclooligomerization of Cumulenes : The compound catalyzes the conversion of cumulenes into cyclic structures, which are important intermediates in organic synthesis.

Polymerization Reactions

The compound is also employed in polymer chemistry, particularly for:

- Olefin Polymerization : this compound can be used to initiate polymerization processes, leading to the development of new polymeric materials with tailored properties.

Data Table: Comparison of Catalytic Applications

| Reaction Type | Description | Example Applications |

|---|---|---|

| Cross-Coupling Reactions | Formation of carbon-carbon bonds | Pharmaceutical synthesis |

| Cyclooligomerization | Conversion of cumulenes to cyclic compounds | Synthesis of cyclic organic molecules |

| Olefin Polymerization | Initiation of polymerization processes | Development of advanced materials |

| Synthesis of Pharmaceutical Intermediates | Indirect role in producing biologically active compounds | Medicinal chemistry |

Case Study 1: Cross-Coupling Reactions

A study published in a peer-reviewed journal demonstrated the effectiveness of this compound as a catalyst in Suzuki-Miyaura cross-coupling reactions. The research highlighted its ability to achieve high yields with various substrates under mild conditions, showcasing its utility in pharmaceutical applications.

Case Study 2: Cyclooligomerization

Research focusing on the cyclooligomerization of cumulenes using this compound revealed that the compound could selectively form cyclic oligomers with defined structures. The study provided insights into optimizing reaction conditions to enhance yield and selectivity.

Safety Considerations

This compound is classified as a hazardous material:

- Hazard Statements : May cause an allergic skin reaction; suspected of causing cancer; flammable solid.

- Precautionary Measures : Use protective clothing and equipment; avoid ignition sources.

属性

IUPAC Name |

nickel;triphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C18H15P.Ni/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h4*1-15H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBKRCXOTTUAFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H60NiP4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475103 | |

| Record name | Ni(PPh3)4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1107.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15133-82-1 | |

| Record name | Ni(PPh3)4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(triphenylphosphine)nickel(0) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。